5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (5-A-2-B-4-F-3-M-1H-P-4-C) is an organic compound that is used in a variety of scientific research applications. It is a pyrazole-based compound that has a wide range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from pyrazole-4-carbonitrile have shown notable antimicrobial properties. Specifically, novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives were synthesized and demonstrated excellent in vitro antimicrobial activity, highlighting the potential of pyrazole-4-carbonitrile derivatives in developing new antimicrobial agents (Puthran et al., 2019).
Synthesis of Novel Derivatives
The pyrazole-4-carbonitrile framework serves as a versatile precursor for synthesizing a variety of novel chemical entities. For instance, derivatives of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile were used to obtain new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, showcasing the compound's utility in generating diverse chemical structures (Ali et al., 2016).
Unexpected Chemical Reactions
Studies have also revealed surprising chemical behaviors of pyrazole-4-carbonitrile derivatives. For example, an unexpected formation of pyrazolopyrimidines was observed during attempts to synthesize tetrazoles from carbonitriles, indicating complex and intriguing reactivity patterns of these compounds (Faria et al., 2013).
Corrosion Inhibition
Pyrazole-4-carbonitrile derivatives have also been studied for their corrosion inhibition properties. A study involving 5-Amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile and its derivatives demonstrated their efficacy as corrosion inhibitors, expanding the potential industrial applications of these compounds (Abdel Hameed et al., 2020).
properties
IUPAC Name |
5-amino-1-(2-bromo-4-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(13)4-9(10)12/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJSSLSFQDBMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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